

Introduction: The Strategic Importance of Protected Dipeptides

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Compound of Interest

Compound Name: Z-GLY-MET-OH

CAS No.: 3561-48-6

Cat. No.: B1329727

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N-benzyloxycarbonyl-glycyl-L-methionine, commonly abbreviated as **Z-Gly-Met-OH**, is a dipeptide derivative in which the N-terminus of the glycine residue is protected by a benzyloxycarbonyl (Z or Cbz) group. Its unique CAS number is 3561-48-6.[1][2] This strategic protection is fundamental to the stepwise elongation of peptide chains in solution-phase synthesis, preventing unwanted side reactions at the N-terminus while the C-terminus of methionine is activated for coupling with another amino acid.

The presence of the methionine residue makes **Z-Gly-Met-OH** a valuable building block for synthesizing peptides involved in a range of biological processes. Methionine itself is an essential amino acid crucial for protein synthesis and cellular metabolism.[3] Its derivatives are therefore of significant interest in the development of novel therapeutics, from enzyme inhibitors to neuropeptide analogues. This guide will elucidate the practical synthesis and application of this important synthetic tool.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Z-Gly-Met-OH** is critical for its handling, purification, and use in subsequent synthetic steps. The following table summarizes

its key characteristics.

Property	Value	Source
CAS Number	3561-48-6	[1][2]
Molecular Formula	C15H20N2O5S	[1]
Molecular Weight	340.40 g/mol	[1]
Appearance	White to off-white crystalline powder	Inferred from similar compounds[4]
Solubility	Soluble in methanol, DMF, and aqueous base. Sparingly soluble in water.	Inferred from similar compounds[4]
Melting Point	Not readily available; expected to be a sharp melting solid.	
pKa	Carboxylic acid pKa is estimated to be ~3-4.	Inferred from similar compounds[4]

Synthesis of N-benzyloxycarbonyl-glycyl-L-methionine: A Validated Protocol

The synthesis of **Z-Gly-Met-OH** is a classic example of solution-phase peptide coupling. The strategy involves the coupling of an N-protected glycine with a C-protected methionine, followed by the selective removal of the C-terminal protecting group.

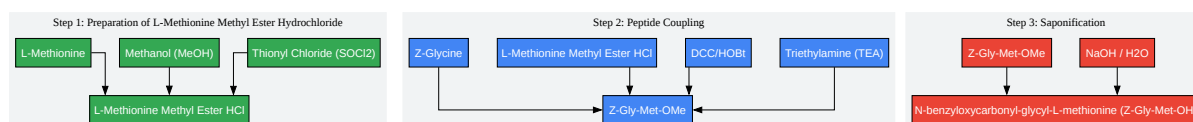
Rationale for Experimental Design

- Amino Group Protection:** The N-terminus of glycine is protected with the benzyloxycarbonyl (Z) group. This urethane-type protecting group is stable under the basic conditions of peptide coupling and can be readily removed by catalytic hydrogenation, which is orthogonal to many other protecting groups.
- Carboxyl Group Protection:** The C-terminus of L-methionine is transiently protected as a methyl ester. This prevents the carboxyl group from reacting during the coupling step and is

easily removed by saponification (hydrolysis with a base) to yield the desired carboxylic acid.

- **Coupling Reagent:** Dicyclohexylcarbodiimide (DCC) is a widely used and cost-effective coupling reagent that facilitates the formation of the peptide bond by activating the carboxylic acid of Z-glycine. In the presence of an additive like 1-hydroxybenzotriazole (HOBt), racemization is minimized and coupling efficiency is enhanced.[5]
- **Solvent:** Dichloromethane (DCM) is an excellent solvent for this reaction as it dissolves the reactants and is relatively inert.

Experimental Workflow



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Caption: Synthesis workflow for N-benzyloxycarbonyl-glycyl-L-methionine.

Detailed Step-by-Step Methodology

Step 1: Synthesis of L-Methionine Methyl Ester Hydrochloride

- Suspend L-methionine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. The solid will gradually dissolve.

- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid.
- The crude L-methionine methyl ester hydrochloride can be used in the next step without further purification.

Step 2: Coupling of Z-Glycine and L-Methionine Methyl Ester

- Dissolve Z-glycine (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dissolved in a small amount of DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form.
- In a separate flask, suspend L-methionine methyl ester hydrochloride (1 equivalent) in DCM and add triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride salt.
- Add the neutralized L-methionine methyl ester solution to the activated Z-glycine solution at 0 °C.
- Allow the reaction to warm to room temperature and stir overnight.
- Filter off the precipitated DCU and wash the filter cake with DCM.
- Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Z-Gly-Met-OMe.

Step 3: Saponification of the Methyl Ester

- Dissolve the crude Z-Gly-Met-OMe in a mixture of methanol and water.

- Cool the solution to 0 °C and add 1 M NaOH solution (1.1 equivalents) dropwise.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Acidify the reaction mixture with 1 M HCl to a pH of ~2. A white precipitate should form.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, N-benzyloxycarbonyl-glycyl-L-methionine.
- The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Analytical Characterization

To ensure the identity and purity of the synthesized **Z-Gly-Met-OH**, a suite of analytical techniques should be employed.

Technique	Purpose	Expected Observations
^1H NMR	Structural confirmation and purity assessment.	Characteristic peaks for the aromatic protons of the Z-group, the methylene protons of the benzyl group and glycine, the methine and methylene protons of methionine, the methyl group of methionine, and the amide and carboxylic acid protons.
^{13}C NMR	Confirms the carbon framework of the molecule.	Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS)	Determination of molecular weight.	A molecular ion peak corresponding to the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC)	Purity assessment.	A single major peak indicating a high degree of purity.
Fourier-Transform Infrared Spectroscopy (FTIR)	Identification of functional groups.	Characteristic absorptions for N-H (amide), C=O (urethane, carboxylic acid, amide), and aromatic C-H bonds.

Applications in Research and Drug Development

N-benzyloxycarbonyl-glycyl-L-methionine is primarily used as a versatile building block in the synthesis of more complex peptides.^[6] Its utility stems from several key aspects:

- **Peptide Synthesis:** It serves as a readily available dipeptide unit for the synthesis of biologically active peptides containing the Gly-Met sequence. This is particularly relevant for neuropeptides and their analogues.
- **Drug Discovery Intermediate:** As a pharmaceutical intermediate, it can be incorporated into a wide range of drug candidates.^[6] The methionine residue can be a target for modification to

modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

- Study of Oxidative Stress: Peptides containing methionine are often used to study the effects of oxidative stress, as the methionine side chain is susceptible to oxidation to methionine sulfoxide and sulfone. **Z-Gly-Met-OH** can be used to synthesize model peptides for such studies.

Conclusion

N-benzyloxycarbonyl-glycyl-L-methionine is a valuable and versatile tool for the synthetic chemist. This guide has provided a detailed, scientifically-grounded framework for its synthesis, characterization, and application. By understanding the principles behind the experimental design and employing rigorous analytical validation, researchers can confidently utilize this protected dipeptide in their pursuit of novel peptides and therapeutics.

References

- ChemBK. N-Benzyloxycarbonyl-L-methionine. [\[Link\]](#)
- Organic Syntheses. n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. [\[Link\]](#)
- ResearchGate. (PDF) N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester from L-Methionine Methyl Ester Hydrochloride. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-Benzyloxycarbonyl-L-proline in Advancing Amino Acid Chemistry and Pharmaceutical Intermediates. [\[Link\]](#)
- ScienceDirect. Advanced LC-MS Methods for N-Glycan Characterization. [\[Link\]](#)
- Google Patents.
- In-Situ. Analytical methods used for determination of L-methionine in fermentation broth. [\[Link\]](#)
- PubChem. Benzyloxycarbonyl-L-methionine. [\[Link\]](#)
- Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [\[Link\]](#)

- PubMed. Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of L-methionine amino acid. [[Link](#)]
- Google Patents. CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.
- Recent development of peptide coupling reagents in organic synthesis. [[Link](#)]
- Aapptec Peptides. Coupling Reagents. [[Link](#)]
- PubMed. Isolation and identification of free amino acids as crystalline N-t-butyloxycarbonyl, O-phenacyl derivatives. [[Link](#)]
- Mabion. Protein Characterization Techniques for Biologics Development. [[Link](#)]
- PubMed. Treatment of AIDS-associated myelopathy with L-methionine: a placebo-controlled study. [[Link](#)]
- PubMed. Novel protective mechanisms for S-adenosyl-L-methionine against acetaminophen hepatotoxicity: improvement of key antioxidant enzymatic function. [[Link](#)]
- Semantic Scholar. Preferred conformation of the benzyloxycarbonyl-amino group in peptides.. [[Link](#)]
- PubMed Central. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan. [[Link](#)]

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Sources

- 1. 3561-48-6[(S)-2-(2-(((Benzyloxy)carbonyl)amino)acetamido)-4-(methylthio)butanoic acid]|BLD Pharm [bldpharm.com]
- 2. CAS 3561-48-6 | Sigma-Aldrich [sigmaaldrich.com]

- [3. WO2024149826A1 - New pharmaceutical methionine formulation - Google Patents \[patents.google.com\]](#)
- [4. chembk.com \[chembk.com\]](#)
- [5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides \[creative-peptides.com\]](#)
- [6. nbinno.com \[nbinno.com\]](#)
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